Steric Hindrance at Carboxylic Acid
2-(4-Cyanophenyl)-4-nitrobenzoic acid is a specific positional isomer within a family of (4-cyanophenyl)-nitrobenzoic acids. Its defining structural feature is the presence of the carboxylic acid group at the 2-position (ortho to the biphenyl linkage) and the nitro group at the 4-position (para to the carboxylic acid). This contrasts directly with its closest commercially available analogs: 3-(4-cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1) and 4-(4-cyanophenyl)-2-nitrobenzoic acid (CAS 1261954-21-5) [1]. The 2,4-substitution pattern in the target compound places the bulky 4-cyanophenyl group adjacent to the reactive carboxylic acid, creating a sterically congested environment that is absent in the other isomers . This steric hindrance is a key differentiator that can be exploited to control reaction kinetics and product distribution in derivatization reactions.
| Evidence Dimension | Positional Isomerism and Steric Hindrance around the Carboxylic Acid |
|---|---|
| Target Compound Data | Substitution pattern: 2-(4-cyanophenyl)-4-nitro. Carboxylic acid is ortho to a bulky 4-cyanophenyl group. |
| Comparator Or Baseline | Comparator 1: 3-(4-Cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1) - Carboxylic acid meta to the 4-cyanophenyl group. Comparator 2: 4-(4-Cyanophenyl)-2-nitrobenzoic acid (CAS 1261954-21-5) - Carboxylic acid para to the 4-cyanophenyl group. |
| Quantified Difference | Not a numerical difference, but a categorical difference in molecular architecture. The target compound is the only isomer of the three where the carboxylic acid is both ortho to the cyanophenyl group and para to the nitro group. |
| Conditions | Structural analysis based on 2D chemical structure and InChIKey identifiers from authoritative chemical databases [1]. |
Why This Matters
This unique steric and electronic environment is critical for controlling reaction outcomes and designing molecules with precise spatial properties, making the compound an irreplaceable building block in certain synthetic routes.
- [1] PubChem. (2025). Compound Summary for CID 53225099, 2-(4-Cyanophenyl)-4-nitrobenzoic acid; CID 53225098, 3-(4-cyanophenyl)-5-nitrobenzoic acid; CID 53225097, 4-(4-cyanophenyl)-2-nitrobenzoic acid. National Center for Biotechnology Information. View Source
